
N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide
Description
N-(1H-Benzimidazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzimidazole core linked to a cyclopropanecarboxamide group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11N3O/c15-10(7-5-6-7)14-11-12-8-3-1-2-4-9(8)13-11/h1-4,7H,5-6H2,(H2,12,13,14,15) |
InChI Key |
COCUPSQZVJKBIO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NC3=CC=CC=C3N2 |
Isomeric SMILES |
C1CC1C(=O)N=C2NC3=CC=CC=C3N2 |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Synthesis
This compound is a benzimidazole derivative, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis typically involves the reaction of benzimidazole with cyclopropanecarboxylic acid derivatives under specific conditions to yield the desired amide.
Table 1: Chemical Structure of this compound
Component | Structure |
---|---|
Benzimidazole | Benzimidazole |
Cyclopropanecarboxamide | Cyclopropanecarboxamide |
Final Compound | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
Case Study : In a recent investigation, the compound demonstrated an MIC of 0.156 mg/mL against S. aureus, indicating strong antibacterial potential .
Anticancer Properties
The compound has also been studied for its anticancer effects. It was shown to inhibit the activity of DNA topoisomerases, enzymes crucial for DNA replication and repair processes. This inhibition can lead to cytotoxic effects on cancer cells.
Research Findings : In vitro assays conducted on HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : By binding to DNA topoisomerases, it disrupts the enzyme's function, leading to DNA damage in rapidly dividing cancer cells.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells, potentially enhancing its therapeutic efficacy against cancer and other diseases .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and its biological targets. These studies indicated favorable binding affinities, suggesting that structural modifications could enhance potency.
Table 2: Molecular Docking Results
Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
DNA Topoisomerase | -9.4 | Hydrogen bonds, Hydrophobic interactions |
Thymidylate Kinase | -8.3 | Hydrogen bonds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine (): These analogs replace the cyclopropanecarboxamide group with aromatic methanamine substituents. In wheat germination assays, these compounds showed inhibitory effects, suggesting agrochemical applications. In contrast, the carboxamide group in the target compound may improve solubility or hydrogen-bonding capacity .
Hydrazine Carboxamide Derivatives ():
Compounds like (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-(1-o-tolylethylidene)hydrazinecarboxamide feature a hydrazine linker instead of a cyclopropane ring. The hydrazine group introduces conformational flexibility and additional hydrogen-bonding sites, which may enhance antifungal activity. However, the rigid cyclopropane in the target compound could reduce metabolic degradation .
Heterocyclic Ring Replacements
N-(Thiazol-2-yl)cyclopropanecarboxamide ():
Replacing benzimidazole with thiazole alters electronic properties. Thiazole’s sulfur atom increases lipophilicity, while the smaller ring size reduces steric bulk. Crystallographic studies indicate planar geometries for both compounds, but the benzimidazole’s fused rings may improve π-π stacking interactions in biological systems .
Benzothiazol-2-yl Analogs (): The compound (1S,2S)-2-{4-[(dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide substitutes benzimidazole with benzothiazole. Benzothiazole’s electron-deficient nature may enhance interactions with cationic residues in enzyme active sites. The dimethylamino group further modulates solubility and bioavailability .
Substituent Effects on the Carboxamide Group
N-{(1S)-2-Methyl-1-[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]Propyl}cyclopropanecarboxamide (): This derivative introduces a branched alkyl chain on the benzimidazole nitrogen, increasing steric bulk. Such modifications are common in CNS-targeted drug design .
N-[5-(1H-Benzimidazol-2-yl)Pentyl]-2-(1H-Tetrazol-1-yl)Benzamide ():
The tetrazole group replaces cyclopropane, introducing acidic protons (pKa ~4.9) that can improve water solubility. This highlights how carboxamide substituents influence physicochemical properties and target engagement .
Table 1: Comparative Data for Key Compounds
Preparation Methods
Microwave-Assisted Synthesis
Building on methods for benzimidazole formation, o-phenylenediamine (OPA) and cyclopropanecarboxylic acid undergo cyclocondensation under microwave irradiation. This approach bypasses isolated intermediate steps, enhancing efficiency:
-
OPA (3.24 g, 30 mmol) and cyclopropanecarboxylic acid (2.94 g, 30 mmol) are suspended in ethanol (50 mL) with 5% NH₄Cl.
-
The mixture is irradiated at 140°C (400 MHz, 10 bar) for 10 minutes, forming a precipitate.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide (4.1 g, 68%).
Comparative Efficiency
Parameter | Acylation Route | One-Pot Microwave Route |
---|---|---|
Reaction Time | 12 hours | 10 minutes |
Yield | 82% | 68% |
Purity (HPLC) | 98.5% | 95.2% |
Energy Consumption | Moderate | High |
Microwave irradiation accelerates ring formation but may require optimization to suppress decarboxylation or over-oxidation.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Immobilized Acid Chloride Strategy
Adapting solid-phase techniques from peptide chemistry, cyclopropanecarbonyl chloride is anchored to Wang resin via a photolabile linker. 2-Aminobenzimidazole (1.2 equiv) and DIEA (3 equiv) in DMF are agitated with the resin at 25°C for 6 hours. Cleavage with UV light (365 nm) liberates the product, which is isolated via filtration and solvent evaporation (yield: 74%, purity: 97%).
Advantages and Limitations
-
Scalability : Suitable for parallel synthesis of derivatives.
-
Byproduct Removal : Resin filtration eliminates aqueous workup.
-
Cost : Higher reagent expenses limit industrial application.
Critical Analysis of Side Reactions and Mitigation Strategies
Common Side Products
Optimization Guidelines
-
Stoichiometry : Maintain a 1:1.05 molar ratio of amine to acyl chloride.
-
pH Control : Use weakly basic conditions (pH 8–9) to avoid ring degradation.
-
Additives : Molecular sieves (4Å) absorb HCl, enhancing reaction homogeneity.
Industrial-Scale Considerations and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.